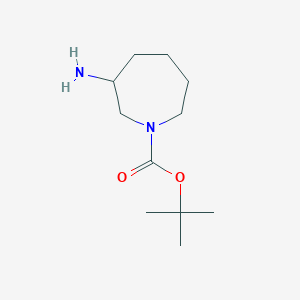

Tert-butyl 3-aminoazepane-1-carboxylate

Description

The exact mass of the compound Tert-butyl 3-aminoazepane-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tert-butyl 3-aminoazepane-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-aminoazepane-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-aminoazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-4-6-9(12)8-13/h9H,4-8,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXWILWLHHQGUCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10630190 | |

| Record name | tert-Butyl 3-aminoazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609789-17-5 | |

| Record name | tert-Butyl 3-aminoazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-aminoazepane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: (3S)-tert-butyl 3-aminoazepane-1-carboxylate

Executive Summary

(3S)-tert-butyl 3-aminoazepane-1-carboxylate (CAS: 625471-04-7) is a high-value chiral heterocyclic building block characterized by a seven-membered azepane ring.[1] As a conformationally distinct scaffold, it serves as a critical "scaffold hopping" tool in medicinal chemistry, offering a strategic alternative to the ubiquitous piperidine and pyrrolidine rings. This compound is increasingly utilized to modulate physicochemical properties—such as lipophilicity (LogD) and metabolic stability—while maintaining or enhancing binding affinity in kinase inhibitors (e.g., CHK1, ROCK) and GPCR ligands. This guide details its physicochemical profile, validated synthetic routes from the chiral pool, and its application in fragment-based drug design (FBDD).

Chemical Identity & Physicochemical Properties[2][3][4]

The (3S)-isomer is the pharmacologically preferred enantiomer for many programs due to its specific stereochemical projection, which often matches the binding pockets of enzymes evolved to recognize L-amino acid derivatives.

Table 1: Chemical Identity

| Parameter | Detail |

| IUPAC Name | tert-butyl (3S)-3-aminoazepane-1-carboxylate |

| Common Synonyms | (S)-1-Boc-3-aminoazepane; (S)-3-Amino-N-Boc-hexahydroazepine |

| CAS Number | 625471-04-7 (S-isomer); 1032684-85-7 (R-isomer); 609789-17-5 (often used for racemate or generic) |

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.31 g/mol |

| SMILES | CC(C)(C)OC(=O)N1CCCCC1 |

| Chirality | (S)-enantiomer (derived from L-Lysine) |

Table 2: Physical Properties

| Property | Value / Observation |

| Appearance | Colorless to pale yellow viscous liquid or low-melting solid |

| Boiling Point | ~296.5 °C (Predicted at 760 mmHg) |

| Density | 1.02 ± 0.1 g/cm³ |

| pKa (Conjugate Acid) | ~10.35 (Primary amine); Carbamate is non-basic |

| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc; Sparingly soluble in water |

| Flash Point | ~133 °C |

Synthesis & Manufacturing Methodologies

The synthesis of (3S)-tert-butyl 3-aminoazepane-1-carboxylate is most reliably achieved via a "Chiral Pool" strategy , utilizing L-Lysine as the starting material. This approach avoids expensive chiral resolution steps and guarantees high enantiomeric excess (ee > 99%).

The L-Lysine Ring-Contraction/Expansion Route

While direct ring expansion of piperidines is possible, the cyclization of L-lysine into a lactam followed by reduction is the industry standard for scalability.

Validated Protocol Steps:

-

Cyclization: L-Lysine is cyclized to L-α-amino-ε-caprolactam ((S)-3-aminoazepan-2-one). This preserves the chiral center.[2]

-

Orthogonal Protection: The primary amine (C3 position) is protected with a Benzyloxycarbonyl (Cbz) group, which is stable to reducing conditions.

-

Lactam Reduction: The amide carbonyl is reduced to a methylene group using Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃·THF). Note: This step converts the lactam to the cyclic amine (azepane).

-

Boc-Protection: The newly formed secondary ring amine (N1) is protected with Di-tert-butyl dicarbonate (Boc₂O).

-

Hydrogenolysis: The Cbz group is selectively removed via catalytic hydrogenation (H₂/Pd-C), yielding the free primary amine while leaving the Boc group intact.

Diagram 1: Synthesis Workflow (Graphviz)

Caption: Step-by-step synthesis from L-Lysine ensuring retention of stereochemistry.

Applications in Medicinal Chemistry

The azepane ring is a "privileged scaffold" that offers distinct advantages over 5- and 6-membered rings.

Scaffold Hopping & Conformational Control

In drug design, replacing a piperidine ring with an azepane (7-membered) ring alters the vector orientation of substituents. The azepane ring adopts a flexible twist-chair conformation, allowing the C3-amine substituent to explore binding pockets that are sterically inaccessible to rigid piperidines.

-

Lipophilicity Modulation: The extra methylene group increases LogP slightly, which can improve blood-brain barrier (BBB) penetration for CNS targets.

-

Metabolic Stability: The 7-membered ring often alters the site of metabolic attack (oxidation), potentially extending half-life (

).

Key Therapeutic Areas

-

Kinase Inhibitors:

-

CHK1 Inhibitors: Used in the synthesis of ureidothiophene-based Checkpoint Kinase 1 (CHK1) inhibitors. The (S)-3-aminoazepane moiety mimics the ribose or solvent-front interactions in the ATP binding pocket.

-

Rho-Kinase (ROCK) Inhibitors: Analogous diazepane and azepane scaffolds are critical in designing inhibitors for glaucoma and cardiovascular diseases (e.g., Ripasudil analogs).

-

-

GPCR Ligands:

-

Histamine H3 Antagonists: The basic amine of the azepane serves as the key pharmacophore interacting with Asp114 in the H3 receptor.

-

-

Peptide Mimetics: The constrained geometry of the aminoazepane is used to mimic

-turns in peptide backbones, stabilizing secondary structures in peptidomimetic drugs.

Diagram 2: Application Logic (Graphviz)

Caption: Strategic utility of the azepane scaffold in diversifying drug properties.

Handling, Safety, and Stability

Safety Profile (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of vapors.

Storage & Stability[6]

-

Storage: Keep at 2–8 °C (Refrigerated) under an inert atmosphere (Argon/Nitrogen).

-

Sensitivity: Air and moisture sensitive over long periods. The primary amine can absorb CO₂ to form carbamates if left exposed.

-

Shelf Life: >2 years if stored properly in sealed containers.

References

-

Synthesis from L-Lysine: Schiffers, I., et al. "Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine." Organic Process Research & Development, 2011.

-

Kinase Inhibitor Application: Tao, Z., et al. "Discovery of 3-Amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases." Journal of Medicinal Chemistry, 2015.

-

Azepane Scaffold Utility: Nortcliffe, A., & Moody, C. J. "Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes." Bioorganic & Medicinal Chemistry, 2015.

-

Physical Properties & CAS Data: PubChem Compound Summary for CID 34178417 (R-isomer) and related (S)-isomer data.

-

Safety Data: Fisher Scientific Safety Data Sheet for N-Boc-3-aminoazepane derivatives.

Sources

Synthesis of tert-butyl 3-aminoazepane-1-carboxylate building block

Topic: Synthesis of tert-Butyl 3-Aminoazepane-1-carboxylate Building Block Content Type: Technical Whitepaper / Process Chemistry Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads

Executive Summary: The Strategic Value of the 7-Membered Ring

In the landscape of modern drug discovery, the tert-butyl 3-aminoazepane-1-carboxylate (1-Boc-3-aminoazepane) is a "privileged structure." Unlike its 5- and 6-membered counterparts (pyrrolidines and piperidines), the 7-membered azepane ring introduces unique conformational flexibility and lipophilicity profiles essential for navigating complex protein binding pockets.

This building block is a critical intermediate in the synthesis of Gamma-Secretase Inhibitors (GSIs) for Alzheimer’s research, Rho-Kinase (ROCK) inhibitors , and various peptidomimetics where a turn-inducing scaffold is required.

This guide details a Stereoselective Chiral Pool Synthesis starting from Lysine. Unlike ring-expansion routes (e.g., Schmidt reaction on cyclohexanones) which often suffer from regioselectivity issues and require difficult chiral resolutions, the Lysine route guarantees enantiopurity and scalability, adhering to the strict quality attributes required for GMP-adjacent workflows.

Retrosynthetic Analysis & Strategy

To achieve the target (S)-1-Boc-3-aminoazepane (1) , we employ a disconnection strategy that traces back to the chiral pool amino acid, L-Lysine .

The Logic:

-

Chirality Preservation: The C3 chiral center is established by the alpha-carbon of L-Lysine.

-

Orthogonal Protection: We require a strategy that allows the differentiation of the ring nitrogen (N1) and the exocyclic amine (N-3). We will use Cbz (Benzyloxycarbonyl) for the exocyclic amine and Boc (tert-butoxycarbonyl) for the ring nitrogen.

-

Ring Construction: The 7-membered ring is pre-formed via the cyclization of Lysine to

-amino-

Figure 1: Retrosynthetic disconnection showing the preservation of chirality from L-Lysine to the target azepane.

Detailed Synthetic Protocol

Route: The Modified Lysine-Lactam Reduction Target Enantiomer: (S)-isomer (use D-Lysine for R-isomer).

Step 1: Preparation of (S)-3-(Benzyloxycarbonylamino)-caprolactam

If not purchasing commercial L-alpha-amino-epsilon-caprolactam (L-Lysine lactam), it can be synthesized by refluxing L-lysine methyl ester dihydrochloride in methanol with sodium methoxide.

-

Reagents: L-Lysine Lactam, Benzyl chloroformate (Cbz-Cl), NaHCO3, Water/Acetone.

-

Mechanism: Schotten-Baumann reaction to protect the primary amine.

-

Protocol:

-

Dissolve L-Lysine Lactam (1.0 equiv) in a 1:1 mixture of water and acetone.

-

Add NaHCO3 (2.5 equiv) and cool to 0°C.

-

Dropwise add Cbz-Cl (1.1 equiv) over 30 minutes.

-

Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Workup: Evaporate acetone. Acidify aqueous layer to pH 2 with 1N HCl. Extract with Ethyl Acetate (3x). Wash with brine, dry over Na2SO4.

-

Yield: Typically >90% as a white solid.

-

Step 2: Lactam Reduction (The Critical Step)

This step converts the carbonyl (C=O) of the lactam to a methylene (CH2), generating the cyclic amine.

-

Reagents: Borane-Tetrahydrofuran complex (BH3·THF) or Lithium Aluminum Hydride (LAH).

-

Safety Note: BH3·THF is preferred over LAH for functional group tolerance and safer quenching, though LAH is cheaper for large scale. We describe the BH3 protocol for higher lab-scale safety.

-

Protocol:

-

Under Nitrogen atmosphere, dissolve (S)-3-(Cbz-amino)-caprolactam (1.0 equiv) in anhydrous THF (0.2 M).

-

Cool to 0°C.

-

Slowly add BH3·THF (1.0 M solution, 3.0 equiv) via cannula or dropping funnel. Caution: Gas evolution.

-

Reflux the mixture for 4–6 hours. Monitor by TLC (disappearance of starting material).

-

Quench: Cool to 0°C. Carefully add Methanol to destroy excess borane.

-

Acid Hydrolysis: Add 10% HCl and reflux for 1 hour (to break the boron-amine complex).

-

Neutralization: Cool and basify to pH >10 with NaOH solution.

-

Extraction: Extract with Dichloromethane (DCM). Dry organic layer over MgSO4 and concentrate.

-

Result: Crude (S)-3-(Cbz-amino)azepane. Used directly in the next step.

-

Step 3: N1-Boc Protection

The ring nitrogen (now a secondary amine) is protected.

-

Reagents: Di-tert-butyl dicarbonate (Boc2O), Triethylamine (TEA), DCM.

-

Protocol:

-

Dissolve the crude amine from Step 2 in DCM.

-

Add TEA (1.5 equiv).

-

Add Boc2O (1.1 equiv) at 0°C.

-

Stir at RT for 4 hours.

-

Purification: Wash with 1N HCl, then saturated NaHCO3. Flash chromatography (Hexanes/Ethyl Acetate) provides pure (S)-1-Boc-3-(Cbz-amino)azepane .

-

Step 4: Cbz Deprotection (Hydrogenolysis)

Removing the Cbz group to liberate the primary amine while leaving the N1-Boc intact.

-

Reagents: 10% Palladium on Carbon (Pd/C), Hydrogen gas (H2), Methanol/Ethanol.[1]

-

Protocol:

-

Dissolve the intermediate in Methanol.

-

Add 10% Pd/C (10 wt% loading).

-

Stir under H2 atmosphere (balloon pressure is usually sufficient, or 1-3 bar in a Parr shaker) for 2–4 hours.

-

Filtration: Filter through a Celite pad to remove the catalyst. Caution: Pd/C is pyrophoric when dry.

-

Concentration: Evaporate solvent to yield the target (S)-tert-butyl 3-aminoazepane-1-carboxylate .

-

Technical Data & Validation

The following table summarizes the expected analytical data for the final building block.

| Parameter | Specification | Notes |

| Appearance | Colorless to pale yellow oil/solid | Low melting point solid.[2] |

| 1H NMR (CDCl3) | Diagnostic Boc singlet at 1.45 ppm. | |

| MS (ESI) | [M+H]+ = 215.17 | Often sees [M+Na]+ or fragment loss of Boc. |

| Chiral Purity (ee) | > 98% | Determined via Chiral HPLC (e.g., Chiralpak AD-H). |

| Solubility | Soluble in DCM, MeOH, DMSO | Insoluble in water. |

Process Workflow Diagram

Figure 2: Step-by-step synthetic workflow emphasizing safety control points at the reduction and hydrogenation stages.

Alternative Approaches & Troubleshooting

While the Lysine route is superior for enantiopurity, researchers may encounter specific challenges:

-

Issue: Incomplete reduction of the lactam.

-

Solution: Ensure anhydrous conditions. If BH3 fails, switch to LAH in refluxing ether/THF.

-

-

Issue: Racemization.[3]

-

Cause: High temperatures during the lactam reduction or strong base exposure.

-

Mitigation: Keep the acid hydrolysis step (post-borane) strictly controlled.

-

-

Alternative Route (Racemic):

-

Ring Expansion: Reacting N-Boc-4-piperidone with diazomethane usually yields the 4-oxo-azepane. To get the 3-amino, one must start with 3-piperidone derivatives or use Schmidt reaction on 3-substituted cyclohexanones [1]. However, this often yields regioisomeric mixtures (3- vs 4-substituted) that are difficult to separate.

-

References

-

Regioselective Ring Expansion: Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1.[4] Link

-

Chiral Pool Synthesis: Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane prepared in 2 steps starting from D-lysine and D-ornithine. ResearchGate/Synthesis.[1] Link

-

Commercial Availability & Data: tert-Butyl (3R)-3-aminoazepane-1-carboxylate - PubChem Compound Summary. National Library of Medicine. Link

- Application in Drug Design:Design and synthesis of azepane-based building blocks for peptidomimetics. Journal of Medicinal Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. reddit.com [reddit.com]

- 4. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Synthesis of Bioactive Molecules Using tert-Butyl 3-Aminoazepane-1-carboxylate

Abstract

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in modern medicinal chemistry, conferring unique pharmacological properties due to its conformational flexibility.[1][2][3] This guide provides an in-depth technical exploration of tert-butyl 3-aminoazepane-1-carboxylate, a versatile and strategically important building block for the synthesis of novel bioactive molecules. We will dissect the core synthetic transformations—N-acylation, reductive amination, and N-arylation—that leverage its primary amino group, while also examining the critical role of the tert-butoxycarbonyl (Boc) protecting group. Through detailed, field-proven protocols, mechanistic insights, and illustrative case studies, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to harness the potential of this unique molecular scaffold.

The Strategic Value of the Azepane Core and its Precursor

Introduction to tert-Butyl 3-Aminoazepane-1-carboxylate

tert-Butyl 3-aminoazepane-1-carboxylate (MW: 214.30 g/mol , Formula: C₁₁H₂₂N₂O₂) is a chiral bifunctional molecule that serves as a cornerstone for constructing complex molecular architectures.[4][5] Its structure is defined by three key features:

-

The Azepane Ring: A saturated seven-membered heterocycle that provides a flexible, three-dimensional scaffold. Unlike rigid five- or six-membered rings, the azepane's non-planar nature allows it to adopt multiple low-energy conformations, which can be exploited for optimal binding to biological targets.[1]

-

The Primary Amine (C3 Position): A nucleophilic handle that is the primary site for synthetic elaboration, allowing for the introduction of diverse functional groups and pharmacophores.

-

The Boc Protecting Group: The tert-butoxycarbonyl group on the ring nitrogen serves a dual purpose. It deactivates the secondary amine, preventing unwanted side reactions and ensuring regioselective functionalization of the C3-amine.[6] Furthermore, its lipophilic nature enhances solubility in common organic solvents, and it can be cleanly removed under acidic conditions to enable subsequent modification at the ring nitrogen.[7][8]

Pharmacological Significance of the Azepane Motif

The azepane ring system is a recurring motif in over 60 FDA-approved medications and numerous clinical candidates, demonstrating its therapeutic significance.[1][3] Its derivatives have shown a broad spectrum of pharmacological activities, including anticancer, antidepressant, anticonvulsant, and antihypertensive properties.[1][3][9] This wide-ranging bioactivity stems from the unique spatial arrangement of substituents that the flexible seven-membered ring can present to a target protein, making it a valuable scaffold in drug design.

Core Synthetic Methodologies and Protocols

The primary amine of tert-butyl 3-aminoazepane-1-carboxylate is the focal point for building molecular complexity. The following sections detail the most critical synthetic transformations, explaining the rationale behind reagent selection and procedural steps.

N-Acylation: Forging the Amide Bond

Amide bond formation is a cornerstone of medicinal chemistry. The N-acylation of the C3-amine connects the azepane core to carboxylic acid-containing fragments, a common strategy in the design of enzyme inhibitors and receptor ligands.

Causality and Mechanism: The reaction proceeds via the activation of a carboxylic acid, typically forming a highly reactive intermediate (e.g., an active ester or acylphosphonium salt). The nucleophilic primary amine of the azepane then attacks the activated carbonyl carbon, leading to the formation of a stable amide bond. The choice of coupling reagents is critical to ensure high yields, prevent side reactions, and, for chiral carboxylic acids, suppress racemization.[10][11]

Experimental Protocol: General N-Acylation using HATU

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂, ~0.1 M).

-

Activation: Add the coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq.), and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.5 eq.). Stir the mixture at room temperature for 15-20 minutes. The base neutralizes the acidic byproducts and maintains a favorable reaction pH.

-

Coupling: Add a solution of tert-butyl 3-aminoazepane-1-carboxylate (1.05 eq.) in the same solvent to the activated mixture.

-

Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Table 1: Common Reagents for N-Acylation

| Reagent Class | Examples | Role & Rationale |

| Coupling Agents | HATU, HBTU, TBTU | Uronium/Guanidinium salts. Highly efficient, fast reaction times. Used with a base. |

| EDC, DIC | Carbodiimides. Form an O-acylisourea intermediate. Often used with an additive. | |

| Additives | HOBt, HOAt | Used with carbodiimides to form active esters, which increases efficiency and minimizes racemization.[11] |

| Bases | DIPEA, N-Ethylmorpholine | Non-nucleophilic hindered amines. Scavenge acid byproducts without competing in the reaction. |

Reductive Amination: Building Substituted Amines

Reductive amination provides a powerful method for forming C-N bonds by reacting the primary amine with an aldehyde or ketone. This reaction is essential for introducing alkyl substituents and constructing more complex amine architectures.

Causality and Mechanism: This is a two-step, one-pot process. First, the amine and carbonyl compound condense under mildly acidic conditions to form a Schiff base (from an aldehyde) or an enamine (from a ketone), which exists in equilibrium with its protonated iminium ion. Second, a selective reducing agent, which is stable to the reaction conditions and does not readily reduce the starting carbonyl, reduces the C=N double bond of the iminium ion to form the secondary amine.[12][13]

Experimental Protocol: General Reductive Amination using STAB

-

Preparation: To a solution of tert-butyl 3-aminoazepane-1-carboxylate (1.0 eq.) and an aldehyde or ketone (1.1 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add a catalytic amount of acetic acid (0.1 eq.).

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) (1.5 eq.) portion-wise to the mixture. STAB is the preferred reagent as its mild reactivity prevents reduction of the carbonyl starting material and it performs well under the slightly acidic conditions required for iminium formation.[14]

-

Reaction: Continue stirring at room temperature for 6-24 hours. Monitor progress by TLC or LC-MS.

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Diagram 1: General Workflow for Core Synthetic Transformations

Caption: Core synthetic pathways originating from the C3-amine.

N-Arylation: Introducing Aromatic Systems

The introduction of aryl or heteroaryl moieties is a common strategy to engage in π-stacking or other key interactions within a receptor binding pocket. Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are the state-of-the-art method for this transformation.

Causality and Mechanism: This reaction involves the formation of a carbon-nitrogen bond between the azepane's primary amine and an aryl (pseudo)halide. A palladium catalyst undergoes a catalytic cycle involving oxidative addition to the aryl halide, coordination of the amine, and reductive elimination to form the N-aryl product. The choice of phosphine ligand is crucial for catalyst stability and reactivity.[15][16]

Experimental Protocol: Buchwald-Hartwig N-Arylation

-

Preparation: In a glovebox or under a strictly inert atmosphere, combine the aryl halide or triflate (1.0 eq.), tert-butyl 3-aminoazepane-1-carboxylate (1.2 eq.), a palladium precatalyst (e.g., t-BuBrettPhos Pd G3, 1-5 mol %), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq.) in a sealable reaction vessel.

-

Reaction: Add anhydrous, degassed solvent (e.g., toluene or 2-methyltetrahydrofuran). Seal the vessel and heat the reaction to 80-110 °C for 12-24 hours.

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and catalyst residues.

-

Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

The Gatekeeper: Boc Group Deprotection

The ability to remove the Boc group is essential for accessing the ring nitrogen for further functionalization or for revealing the final bioactive molecule.

Causality and Mechanism: The Boc group is labile to strong acid. Protonation of the carbamate is followed by cleavage of the tert-butyl-oxygen bond to form the stable tert-butyl cation, which is then quenched to form isobutene. The resulting unstable carbamic acid decarboxylates to yield the free secondary amine.

Experimental Protocol: Standard Boc Deprotection

-

Preparation: Dissolve the Boc-protected azepane derivative (1.0 eq.) in a minimal amount of an appropriate solvent, such as dichloromethane (CH₂Cl₂) or 1,4-dioxane.

-

Acid Treatment: Cool the solution to 0 °C in an ice bath. Add a solution of strong acid, typically 4 M HCl in dioxane (10 eq.) or a 25-50% solution of trifluoroacetic acid (TFA) in CH₂Cl₂ (v/v).[7][17]

-

Reaction: Stir the reaction at 0 °C to room temperature for 1-4 hours. Monitor the disappearance of starting material by LC-MS.

-

Work-up: Concentrate the reaction mixture under reduced pressure. If TFA was used, co-evaporation with toluene can help remove residual acid. The product is typically obtained as the corresponding ammonium salt (e.g., hydrochloride or trifluoroacetate), which can be used directly in subsequent steps or neutralized with a base to yield the free amine.

Diagram 2: Boc Group Protection and Deprotection Cycle

Caption: The strategic role of the Boc group in synthetic routing.

Case Studies in Bioactive Molecule Synthesis

Case Study: Synthesis of a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Core

DPP-4 inhibitors are a class of oral hypoglycemics used for treating type 2 diabetes.[18][19] Many potent inhibitors feature a primary or secondary amine that interacts with the S1 pocket of the enzyme, often attached to a larger scaffold via an amide bond.

Synthetic Workflow:

-

Amide Coupling: tert-Butyl 3-aminoazepane-1-carboxylate is coupled with a key carboxylic acid intermediate, such as (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid, using standard HATU/DIPEA conditions. This step forges the critical amide bond.[20]

-

Boc Deprotection: The resulting intermediate is treated with 4 M HCl in dioxane to remove the Boc group from the azepane ring, yielding the free secondary amine.

-

Final Product: The exposed amine can then be further functionalized if necessary, or it represents the final core structure, ready for biological evaluation.

Diagram 3: Workflow for a DPP-4 Inhibitor Analog

Caption: Synthetic route to a key DPP-4 inhibitor scaffold.

Case Study: Synthesis of a Metabotropic Glutamate Receptor (mGluR) Antagonist Intermediate

Negative allosteric modulators of mGluR subtypes are of interest for treating various CNS disorders.[21][22] These molecules often contain an N-aryl azepane core.

Synthetic Workflow:

-

N-Arylation: tert-Butyl 3-aminoazepane-1-carboxylate undergoes a Buchwald-Hartwig coupling with a heteroaryl bromide, for instance, a substituted bromopyridine derivative. This directly installs the required N-aryl linkage.

-

Intermediate for Diversification: The product of this reaction is a versatile intermediate. The Boc group can be removed to allow further functionalization on the ring nitrogen, or other parts of the molecule can be modified to explore the structure-activity relationship (SAR).

Conclusion

tert-Butyl 3-aminoazepane-1-carboxylate is more than a simple chemical reagent; it is a strategically designed building block that provides a direct entry point to the pharmacologically significant azepane scaffold. Its bifunctional nature, governed by the reactive primary amine and the selectively removable Boc protecting group, enables a logical and efficient approach to complex molecule synthesis. A thorough understanding of the core synthetic transformations—N-acylation, reductive amination, and N-arylation—as detailed in this guide, empowers medicinal chemists to rationally design and construct novel therapeutic agents with enhanced potency and selectivity. The continued application of this and similar scaffolds will undoubtedly fuel innovation and discovery in drug development.

References

- Chem-Impex. (n.d.). 3-Amino-azepane-1-carboxylic acid tert-butyl ester.

- Journal of Pharma Insights and Research. (n.d.). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. Retrieved from Journal of Pharma Insights and Research.

- Elsevier. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry.

- PubMed. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.

- PubMed. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds.

- Elsevier. (2012). Synthesis and biological evaluation of triazepane derivatives as DPP-IV inhibitors. Bioorganic & Medicinal Chemistry Letters.

- Pharmaguideline. (n.d.). Synthesis and Medicinal Uses of Azepines.

-

PubMed. (2007). Synthesis and characterization of 8-ethynyl-1,3-dihydro-benzo[b][3][6]diazepin-2-one derivatives: new potent non-competitive metabotropic glutamate receptor 2/3 antagonists. Part 1. National Center for Biotechnology Information.

- MDPI. (2021).

- PubMed Central. (2015). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold.

- ResearchGate. (n.d.). Boc deprotection conditions tested.

- PubMed. (2020). Design, Synthesis, and Evaluation of a Series of Novel Super Long-Acting DPP-4 Inhibitors for the Treatment of Type 2 Diabetes.

- ResearchGate. (n.d.). Design and synthesis of DPP-4 inhibitor for the treatment of type 2 diabetes.

- PubChem. (n.d.). tert-Butyl (3R)-3-aminoazepane-1-carboxylate.

- MDPI. (2018). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules.

- Nature. (2021). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light.

- Sigma-Aldrich. (n.d.). tert-Butyl (3R)-3-aminoazepane-1-carboxylate.

- Synlett. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Thieme.

- ARKAT USA. (2004).

- CymitQuimica. (n.d.). (S)-tert-Butyl 3-aminoazepane-1-carboxylate.

- ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane-Based Compounds.

- Sigma-Aldrich. (n.d.). 3-Boc-amino-azepane.

- Thieme. (2023). A simple and powerful tert-butylation of carboxylic acids and alcohols. Synlett.

- ChemRxiv. (2024). Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion.

- ResearchGate. (n.d.). Deprotection of different N-Boc-compounds.

- PubMed. (2010). Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists.

- PubMed. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m).

- University of Arizona. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M).

- ResearchGate. (n.d.). N-Acylation in Combinatorial Chemistry.

- PubMed Central. (2007). Discovery of Heterobicyclic Templates for Novel Metabotropic Glutamate Receptor Subtype 5 Antagonists.

- National Institutes of Health. (2016).

- MDPI. (n.d.). Special Issue : Synthesis of Bioactive Compounds, 3rd Edition. Molecules.

-

PubMed. (2010). A concise synthesis of 1,4-dihydro-[3][6]diazepine-5,7-dione, a novel 7-TM receptor ligand core structure with melanocortin receptor agonist activity. National Center for Biotechnology Information.

- MDPI. (n.d.).

- ResearchGate. (n.d.). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates.

Sources

- 1. jopir.in [jopir.in]

- 2. researchgate.net [researchgate.net]

- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tert-Butyl (3R)-3-aminoazepane-1-carboxylate | C11H22N2O2 | CID 34178417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Boc-amino-azepane AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. experts.arizona.edu [experts.arizona.edu]

- 9. Synthesis and Medicinal Uses of Azepines | Pharmaguideline [pharmaguideline.com]

- 10. arkat-usa.org [arkat-usa.org]

- 11. researchgate.net [researchgate.net]

- 12. A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, Synthesis, and Evaluation of a Series of Novel Super Long-Acting DPP-4 Inhibitors for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and characterization of 8-ethynyl-1,3-dihydro-benzo[b][1,4]diazepin-2-one derivatives: new potent non-competitive metabotropic glutamate receptor 2/3 antagonists. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Discovery of Heterobicyclic Templates for Novel Metabotropic Glutamate Receptor Subtype 5 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Azepane Ring Functionalization: A Technical Guide to the Seven-Membered Frontier

The Azepane Paradox in Medicinal Chemistry

The azepane (hexamethyleneimine) scaffold represents a "privileged yet underutilized" domain in drug discovery. While 5- and 6-membered rings (pyrrolidines, piperidines) dominate small-molecule libraries due to synthetic ease, the 7-membered azepane offers unique conformational properties. It possesses greater flexibility than piperidine, allowing it to adopt twist-chair and twist-boat conformations that can maximize binding affinity in "difficult" protein pockets where rigid scaffolds fail.

However, this flexibility comes at a thermodynamic cost. The entropic penalty of closing a 7-membered ring is significantly higher than that of 5- or 6-membered rings, and transannular interactions often hinder direct functionalization. Consequently, functionalizing the azepane ring requires a bifurcation in strategy: Direct C–H Functionalization (for late-stage diversification) or Ring Expansion/Cyclization (for scaffold construction).

Strategic Decision Framework

The choice of functionalization strategy depends heavily on the desired substitution pattern and the availability of precursors.

Figure 1: Strategic decision tree for selecting azepane functionalization pathways based on substrate availability and stage of synthesis.

Direct Functionalization: α-Lithiation Dynamics

Direct functionalization of the intact azepane ring is the most direct route to analogs but is plagued by conformational mobility. The most robust method is N-Boc directed α-lithiation , pioneered by Beak and O'Brien.

Mechanism and Challenges

Unlike pyrrolidine (rigid) or piperidine (chair), azepane exists in a dynamic equilibrium of conformers. For high enantioselectivity, the organolithium reagent must lock the ring into a specific conformation via chelation with the N-Boc oxygen.

-

The Dipole Effect: The tert-butyl group forces the carbonyl oxygen to orient perpendicular to the N-C bond to minimize A(1,3) strain.

-

The Reagent: sec-Butyllithium (s-BuLi) is required for deprotonation.

-

The Ligand: (-)-Sparteine or the O'Brien diamine (+)-sparteine surrogate is essential to create a chiral scaffold for lithium, differentiating the pro-R and pro-S protons.

Protocol: Enantioselective α-Substitution of N-Boc Azepane

Objective: Introduction of an electrophile at the C2 position.

-

Reagent Prep: Flame-dry a 2-neck round-bottom flask under Argon.

-

Solvent: Add anhydrous diethyl ether (

). Note: THF often promotes non-selective background lithiation; -

Complexation: Add (-)-sparteine (1.2 equiv) and cool to -78°C. Add s-BuLi (1.2 equiv, cyclohexane solution) dropwise. Stir for 15 min to form the chiral base complex.

-

Substrate Addition: Add N-Boc azepane (1.0 equiv) dissolved in

dropwise over 10 minutes.-

Critical Step: Stir at -78°C for 4–6 hours . Azepane deprotonation is kinetically slower than pyrrolidine due to the lack of pre-organized C-H alignment.

-

-

Trapping: Add the electrophile (e.g.,

, -

Quench: Allow to warm to RT slowly overnight. Quench with saturated

.

Troubleshooting:

-

Low Yield: Often due to insufficient deprotonation time. Unlike pyrrolidine (30 min), azepane requires hours.

-

Low ee: Check temperature control strictly. At > -70°C, the lithium-diamine complex dissociates, leading to racemic background lithiation.

Ring Expansion: The Modern "Skeletal Editing" Approach

Constructing the ring via expansion of a 6-membered precursor is often thermodynamically superior to cyclizing a linear chain.

Photochemical Dearomative Ring Expansion

A breakthrough method (2024) involves converting nitroarenes into azepanes.[1][2][3] This is a form of "skeletal editing" where a single atom insertion transforms a benzene ring into a saturated 7-membered ring.[3]

Mechanism:

-

Excitation: Blue light irradiation of a nitroarene in the presence of a photosensitizer.

-

Insertion: The nitro group converts to a singlet nitrene, which inserts into the adjacent C-C bond of the benzene ring.

-

Reduction: Subsequent hydrogenolysis saturates the ring, yielding a substituted azepane.

Advantages:

-

Accesses complex substitution patterns (from available nitrobenzenes) that are impossible to make via RCM.

-

High atom economy.[4]

Classic Schmidt/Beckmann Rearrangement

While older, these remain relevant for industrial scale.

-

Schmidt: Cyclohexanone +

(hydrazoic acid) -

Functionalization: The resulting lactam can be

-alkylated (via enolate chemistry) and then reduced (

Comparative Data: Yields and Scope

| Strategy | Substrate | Key Reagent | Typical Yield | Stereocontrol | Primary Limitation |

| N-Boc Azepane | s-BuLi / Sparteine | 50-75% | High (>90% ee) | Requires -78°C; Scale-up difficult | |

| Photochemical Expansion | Nitroarenes | Blue LEDs / | 60-85% | Substrate dependent | Requires specialized photochem reactor |

| RCM (Metathesis) | Dienes | Grubbs II | 40-70% | Low (unless chiral catalyst) | High dilution needed (0.01 M) to avoid dimers |

| Schmidt Rearrangement | Cyclohexanones | 80-95% | None (Racemic) | Hazardous reagents ( |

Mechanistic Visualization: -Lithiation

The following diagram illustrates the kinetic resolution and stabilization provided by the diamine ligand, which is critical for the success of the lithiation strategy.

Figure 2: Mechanistic pathway for the enantioselective

References

-

Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 2024. [2]

-

Asymmetric syntheses of 4,5,6- and 3,4,5,6-substituted azepanes by a highly diastereoselective and enantioselective lithiation-conjugate addition sequence. Journal of the American Chemical Society, 2008.

-

Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry, 2015.[5]

-

Lithiation/Trapping of N-Boc Heterocycles and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online, University of York.

-

Direct C-H Activation: ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS Green Chemistry Institute.

Sources

- 1. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes | CoLab [colab.ws]

- 2. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 4. Modular Access to Azepines by Directed Carbonylative C–C Bond Activation of Aminocyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereoselective Architectures: A Technical Guide to 3-Aminoazepane Synthesis

Executive Summary

The 3-aminoazepane scaffold represents a privileged pharmacophore in modern drug discovery, serving as the structural core for high-potency Cathepsin K inhibitors (e.g., Balicatib) and diverse GPCR ligands. Unlike stable 5- or 6-membered rings (pyrrolidines/piperidines), the 7-membered azepane ring introduces significant conformational entropy , making stereocontrolled synthesis a non-trivial challenge.

This guide moves beyond basic textbook definitions to provide a rigorous, field-tested analysis of the three primary synthetic architectures: Chiral Pool Lactamization , Ring-Closing Metathesis (RCM) , and Stereoselective Ring Expansion .

Part 1: Structural Dynamics & Retrosynthetic Logic

The primary failure mode in azepane synthesis is not reactivity, but stereochemical erosion due to transannular strain and ring flexibility. Retrosynthetic analysis must account for the "entropic penalty" of closing a 7-membered ring.

The Three Pillars of Azepane Assembly

-

Chiral Pool Reconstruction: Utilizing L-Lysine or Ornithine to "bake in" chirality before ring closure.

-

De Novo Cyclization (RCM): Constructing the ring from acyclic chiral dienes using Ruthenium alkylidenes.

-

Ring Expansion: Leveraging the thermodynamic drive of strain release to expand chiral piperidines.

Figure 1: Retrosynthetic disconnection strategies for the 3-aminoazepane core.[1]

Part 2: The Gold Standard – Chiral Pool Lactamization

For industrial scalability and absolute stereocontrol, the Lysine Cyclization Route is the superior methodology. It utilizes the natural chirality of L-Lysine to establish the C3 stereocenter, circumventing the need for asymmetric induction during the ring-forming step.

Mechanism & Causality

The transformation relies on the differential protection of the

-

Why this works: The formation of the lactam (3-aminoazepan-2-one) is kinetically favored under high dilution or pseudo-high dilution conditions to prevent intermolecular oligomerization.

-

Stereointegrity: Since the chiral center is remote from the reaction site (the

-amine attack), racemization is negligible compared to C-H activation methods.

Detailed Protocol: Synthesis of (S)-3-(Boc-amino)azepane

Target: Synthesis of (S)-3-(tert-butoxycarbonylamino)azepane from L-Lysine.

Phase 1: Selective Protection & Cyclization[1]

-

Starting Material: L-Lysine monohydrochloride (100 mmol).

-

Copper Chelation (The "Mask"): Dissolve Lysine in water and add Basic Copper Carbonate (

).-

Insight: Copper complexes the

-amine and carboxylic acid, leaving the

-

-

Z-Protection: Add Benzyloxycarbonyl chloride (Cbz-Cl) to protect the exposed

-amine. -

Decomplexation: Treat with

or Thioacetamide to remove copper, yielding -

Boc-Protection: Treat the free

-amine with -

Cyclization (The Critical Step):

-

Hydrogenate the Z-group (

, Pd/C) in methanol to release the -

In situ cyclization is induced using a coupling reagent (EDC/HOBt) or by converting to the methyl ester and heating in refluxing methanol with a base (NaOMe).

-

Result: (S)-3-(Boc-amino)azepan-2-one.

-

Phase 2: Lactam Reduction

-

Reagent: Borane-THF complex (

) or-

Note:

is preferred for preserving the Boc group, whereas

-

-

Procedure: Reflux the lactam with 3.0 equivalents of reducing agent in dry THF for 4-6 hours.

-

Workup: Quench carefully with water/NaOH (Fieser method) to precipitate aluminum salts or oxidative workup for Borane.

Part 3: The Versatile Route – Ring-Closing Metathesis (RCM)

When "unnatural" derivatives or unsaturated azepenes are required, RCM is the method of choice. This allows for the introduction of constraints (double bonds) that can be functionalized later.[2]

Strategic Workflow

-

Precursor Assembly: Alkylation of N-Boc-Allylglycine with 4-bromo-1-butene.

-

Catalysis: Use of Grubbs II or Hoveyda-Grubbs II catalysts.[3]

-

Why HG-II? The 7-membered ring formation is slow; the high thermal stability of Hoveyda-Grubbs II allows for the extended reflux times (in Toluene or DCE) required to overcome the entropic barrier.

-

-

Additives: Addition of Ti(OiPr)4 or Benzoquinone can prevent the formation of stable Ru-hydride species which lead to alkene isomerization (a common failure mode in azepane RCM).

Figure 2: RCM pathway for the construction of the 3,4-dehydroazepane scaffold.

Part 4: Comparative Analysis of Methodologies

The following table summarizes the trade-offs between the primary synthetic strategies.

| Feature | Chiral Pool (Lysine) | RCM (Allylglycine) | Ring Expansion (Piperidine) |

| Stereocontrol Source | Intrinsic (L-Lysine) | Intrinsic (Allylglycine) | Substrate Control (Stevens) |

| Step Count | Low (4-5 steps) | Medium (6-7 steps) | High (Requires chiral piperidine) |

| Scalability | High (Kg scale) | Medium (Catalyst cost) | Low (Dilution required) |

| Flexibility | Fixed (S-isomer dominant) | High (Double bond versatile) | High (Ring size tunable) |

| Primary Risk | Oligomerization | Isomerization/Dimers | Regioselectivity issues |

Part 5: References & Authoritative Grounding[4]

-

Practical Asymmetric Synthesis of 1,2-Diamines in the 3-Aminoazepane Series Source: The Journal of Organic Chemistry (ACS) Context: Describes the foundational work on ring-enlargement and alkylation strategies for azepanes. Link:[Link]

-

Synthesis of Polysubstituted Azepanes by Dearomative Ring Expansion of Nitroarenes Source: Nature Chemistry Context: A modern approach using photochemical expansion, highlighting the difficulty of accessing the 7-membered ring space. Link:[Link]

-

Recent Advances in the Application of Ring-Closing Metathesis for the Synthesis of Unsaturated Nitrogen Heterocycles Source: NIH / PMC Context: Validates the RCM protocols and catalyst choices (Grubbs/Hoveyda-Grubbs) for medium-sized nitrogen rings. Link:[Link]

-

Stereoselective Synthesis of Functionalized Cyclic Amino Acid Derivatives via a [2,3]-Stevens Rearrangement Source: Organic Letters (NIH Repository) Context: Details the ring expansion strategy from piperidines to azepanes using palladium catalysis. Link:[Link]

Sources

Methodological & Application

Application Note: Derivatization Strategies for tert-Butyl 3-Aminoazepane-1-carboxylate

Executive Summary

This guide details the reaction conditions and protocols for the functionalization of tert-butyl 3-aminoazepane-1-carboxylate (1-Boc-3-aminoazepane).[1] As a seven-membered heterocyclic scaffold, the azepane ring offers unique conformational flexibility compared to its six-membered analog (piperidine), making it a "privileged structure" in the design of peptidomimetics, GPCR ligands, and protease inhibitors.

This document focuses on three core derivatization pathways: Amide Coupling , Reductive Amination , and Sulfonylation , followed by Boc-deprotection . Each protocol is designed for reproducibility, high yield, and scalability in a drug discovery setting.

Chemical Profile & Handling

-

Compound Name: tert-Butyl 3-aminoazepane-1-carboxylate[1][2][3]

-

CAS No: 609789-17-5 (racemic), 1032684-85-7 (R-isomer), 1032684-86-8 (S-isomer)[1]

-

Physical State: Typically a viscous colorless to pale yellow oil or low-melting solid.[1]

-

Storage: 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

Critical Handling Note: The primary amine at position C3 is nucleophilic but can be subject to local steric shielding from the N1-Boc group depending on the ring conformer (chair/twist-boat).[1] While generally reactive, bulky electrophiles may require elevated temperatures or stronger activation.

Reaction Network Visualization

The following diagram outlines the strategic derivatization pathways available for this scaffold.

Figure 1: Strategic derivatization workflow for 1-Boc-3-aminoazepane. The C3-amine is functionalized first to prevent chemo-selectivity issues after N1-deprotection.[1]

Protocol 1: Amide Coupling (Acylation)

Objective: To couple the C3-primary amine with a carboxylic acid (R-COOH) to form an amide bond.[1] This is the most common reaction for generating peptidomimetic libraries.

Mechanism & Rationale

We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent.[1] HATU is preferred over EDC/HOBt for hindered amines or electron-deficient acids because the resulting aza-benzotriazole active ester is highly reactive, mitigating the slower kinetics caused by the flexible azepane ring.[1]

Materials

-

1-Boc-3-aminoazepane (1.0 equiv)[1]

-

Carboxylic Acid (R-COOH) (1.1 equiv)[1]

-

HATU (1.2 equiv)[1]

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

-

DMF (Anhydrous)[1]

Step-by-Step Procedure

-

Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (concentration ~0.2 M).

-

Base Addition: Add DIPEA (3.0 equiv) dropwise.[1] Stir at Room Temperature (RT) for 5–10 minutes to form the activated ester. Note: Solution usually turns yellow.

-

Coupling: Add 1-Boc-3-aminoazepane (1.0 equiv) dissolved in a minimal amount of DMF.

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for [M+H]+ of product; Boc group is acid-labile, so avoid acidic mobile phases if monitoring for long periods, though standard LC-MS is fine).

-

Work-up:

-

Purification: Flash column chromatography (Hexane/EtOAc or DCM/MeOH).

Protocol 2: Reductive Amination

Objective: To mono-alkylate the C3-amine using an aldehyde or ketone.[1]

Mechanism & Rationale

Sodium triacetoxyborohydride (STAB) is the reagent of choice. Unlike NaCNBH3, it is non-toxic and works well in weak acid media. The reaction proceeds via an imine intermediate. The steric bulk of the azepane ring favors mono-alkylation over di-alkylation, but stoichiometry must be controlled.[1]

Step-by-Step Procedure

-

Imine Formation: Dissolve 1-Boc-3-aminoazepane (1.0 equiv) and the Aldehyde (1.1 equiv) in 1,2-Dichloroethane (DCE) or DCM.[1]

-

Acid Catalyst: Add Acetic Acid (1–2 drops, or 1.0 equiv) to catalyze imine formation. Stir for 30 minutes at RT.

-

Reduction: Add NaBH(OAc)3 (1.5 equiv) in one portion.

-

Reaction: Stir at RT overnight (12–16 hours).

-

Quench: Quench with sat. aqueous NaHCO3.[1] Stir vigorously for 15 minutes until gas evolution ceases.

-

Extraction: Extract with DCM (3x). Dry organic layers over MgSO4.[1][4]

-

Purification: The resulting secondary amine is often pure enough for the next step. If not, purify via silica gel chromatography (DCM/MeOH/NH4OH).

Protocol 3: N1-Boc Deprotection

Objective: To remove the tert-butoxycarbonyl group, exposing the secondary ring amine for further functionalization or salt formation.[1]

Mechanism & Rationale

Acidolytic cleavage using TFA or HCl . The tert-butyl cation generated is scavenged by the solvent or silanes (if added).[1]

Step-by-Step Procedure (TFA Method)[1]

-

Dissolution: Dissolve the C3-functionalized azepane intermediate in DCM (concentration ~0.1 M).

-

Acidification: Add Trifluoroacetic Acid (TFA) (20–50% v/v final concentration).

-

Optional: Add 2.5% Triisopropylsilane (TIPS) as a cation scavenger if the molecule contains electron-rich aromatics (e.g., indole, phenol) to prevent tert-butylation of the ring.

-

-

Reaction: Stir at RT for 1–2 hours. Monitor by LC-MS (disappearance of Boc-protected mass).[1]

-

Work-up:

-

Volatile Removal: Concentrate in vacuo. Co-evaporate with Toluene or DCM (3x) to remove residual TFA.[1]

-

Free Basing (Optional): If the free base is required, redissolve in DCM/MeOH and pass through a carbonate resin (e.g., PL-HCO3 MP) or wash with sat. NaHCO3.

-

-

Product: The resulting product is the trifluoroacetate salt of the 3-substituted azepane.

Troubleshooting & Optimization Table

| Issue | Probable Cause | Solution |

| Low Yield (Amide Coupling) | Steric hindrance of Azepane C3 | Switch from HATU to PyBOP or COMU . Heat to 40–50°C. |

| Di-alkylation (Reductive Am.) | Highly reactive aldehyde | Use DCM instead of DCE.[1] Cool to 0°C during reductant addition. Add aldehyde slowly. |

| Incomplete Deprotection | Boc group stability | Ensure TFA is fresh. Increase reaction time or switch to 4M HCl in Dioxane . |

| Product degradation | Acid sensitivity during workup | Avoid acidic aqueous washes. Use neutral/basic buffers immediately. |

References

-

Goutham, S., et al. (2015).[5] "Seven-membered heterocyclic rings in drug discovery." Bioorganic & Medicinal Chemistry, 23(1), 1-20.[1] Link

-

Ogasa, C., Kayano, K., & Namba, K. (2024).[6] "A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols."[1][7] Synlett, 35, 235-239.[6] Link[1]

-

Plunkett, S., et al. (2024).[8] "Synthesis of 3-Aminoazaindazoles via Cu-Catalyzed Cross Coupling." Organic Letters, 26(32), 6933-6938.[1][8] Link[1]

-

PubChem Compound Summary. (2025). "tert-Butyl (3R)-3-aminoazepane-1-carboxylate."[1][2][3][9] CID 34178417.[1] Link[1]

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link[1]

Sources

- 1. tert-Butyl (3R)-3-aminoazepane-1-carboxylate | C11H22N2O2 | CID 34178417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-tert-Butyl 3-aminoazepane-1-carboxylate CAS 1032684-85-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. chemimpex.com [chemimpex.com]

- 4. peptide.com [peptide.com]

- 5. A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]

- 7. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 8. Synthesis of 3-Aminoazaindazoles via Cu-Catalyzed Cross Coupling of Isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

Application Notes and Protocols for tert-Butyl 3-aminoazepane-1-carboxylate

Introduction: A Versatile Building Block in Modern Drug Discovery

Tert-butyl 3-aminoazepane-1-carboxylate is a key heterocyclic building block in contemporary pharmaceutical research and development. Its unique structural motif, featuring a seven-membered azepane ring with a Boc-protected amine and a primary amino group, makes it a valuable intermediate in the synthesis of complex molecular architectures. The presence of the tert-butyloxycarbonyl (Boc) protecting group enhances the compound's stability and solubility in organic solvents, facilitating its use in a variety of chemical transformations.[1] This application note provides a comprehensive guide to the safe handling, storage, and utilization of tert-butyl 3-aminoazepane-1-carboxylate for researchers, scientists, and drug development professionals.

The strategic placement of the amino group on the azepane scaffold allows for diverse functionalization, making this compound particularly useful in the development of novel therapeutics, including kinase inhibitors for the treatment of neoplasms.[2] Understanding the chemical properties and safety considerations of this compound is paramount to ensuring its effective and safe use in the laboratory.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of tert-butyl 3-aminoazepane-1-carboxylate is essential for its proper handling and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [3] |

| Molecular Weight | 214.31 g/mol | [4] |

| Appearance | Colorless to light yellow liquid or waxy solid | [5] |

| Boiling Point | 296.5 ± 33.0 °C at 760 mmHg | [4] |

| Flash Point | 133.1 ± 25.4 °C | [2] |

| Purity | Typically >97% | [4] |

Hazard Identification and Safety Precautions

Tert-butyl 3-aminoazepane-1-carboxylate is classified as a corrosive substance and requires careful handling to avoid exposure.

GHS Hazard Classification:

-

H314: Causes severe skin burns and eye damage. [4]

Signal Word: Danger[4]

The primary hazard associated with this compound is its corrosive nature. Direct contact with the skin, eyes, or mucous membranes can result in severe chemical burns. Inhalation of vapors may also cause respiratory irritation. The Boc-protecting group is stable under basic conditions but can be cleaved by strong acids, liberating isobutylene and carbon dioxide.[6]

Engineering Controls

The causality behind the recommendation for stringent engineering controls lies in the compound's corrosive nature and potential for vapor inhalation.

-

Fume Hood: All handling of tert-butyl 3-aminoazepane-1-carboxylate should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[7]

-

Safety Shower and Eyewash Station: A readily accessible and functional safety shower and eyewash station are mandatory in the event of accidental exposure.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to prevent contact with this corrosive compound.

-

Eye and Face Protection: Chemical safety goggles in combination with a face shield are required to protect against splashes.[8]

-

Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are recommended for handling corrosive amines.[8][9] Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.

-

Protective Clothing: A flame-retardant lab coat, worn over personal clothing, is necessary. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron should also be worn.[10]

-

Respiratory Protection: If working outside of a fume hood or in a situation with inadequate ventilation, a respirator with an appropriate cartridge for organic vapors and amines should be used.

Detailed Protocols for Handling and Storage

Protocol 1: General Handling

-

Preparation: Before handling, ensure all necessary PPE is donned correctly and that a chemical fume hood is operational. Have a spill kit readily available.

-

Aliquoting: When transferring the compound, use a clean, dry syringe or pipette. Avoid generating aerosols.

-

Inert Atmosphere: For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon). The primary amino group can be susceptible to oxidation.

-

Cleaning: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., isopropanol) followed by a thorough wash with soap and water.

Protocol 2: Storage

The rationale for the specific storage conditions is to prevent degradation of the compound and maintain its purity over time.

-

Short-Term Storage (≤ 1 month): Store in a tightly sealed container in a refrigerator at 2-8°C.[5]

-

Long-Term Storage (> 1 month): For long-term stability, it is recommended to store the compound under an inert atmosphere (nitrogen or argon) in a tightly sealed, light-resistant container at 2-8°C.[4] The Boc-protecting group can be susceptible to slow degradation in the presence of light and air.

Incompatible Materials

To prevent hazardous reactions, avoid contact with the following:

-

Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.

-

Strong Acids: Will cleave the Boc-protecting group, an exothermic reaction that can generate pressure from the release of isobutylene and carbon dioxide.[6]

Workflow for Safe Handling and Storage

Caption: Logical workflow for the safe handling and storage of tert-butyl 3-aminoazepane-1-carboxylate.

Emergency Procedures

Protocol 3: Spill Management

-

Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

-

Assess the Spill: Determine the extent of the spill. For small spills, trained personnel with appropriate PPE can proceed with cleanup. For large spills, evacuate the lab and contact emergency services.

-

Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels.

-

Neutralization: Due to its basic nature, a spill can be neutralized with a weak acid. Cautiously apply a solution of citric acid or sodium bisulfate, starting from the outer edge of the spill and working inwards.[11][12] Use pH paper to confirm neutralization.

-

Absorption and Collection: Once neutralized, absorb the material with an inert absorbent. Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

-

Decontamination: Clean the spill area with soap and water.

Protocol 4: First Aid

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal

All waste containing tert-butyl 3-aminoazepane-1-carboxylate, including contaminated absorbent materials and empty containers, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

Applications in Drug Development

Tert-butyl 3-aminoazepane-1-carboxylate is a valuable building block for the synthesis of a wide range of biologically active molecules. The azepane core is a privileged scaffold in medicinal chemistry, and the presence of a versatile amino group allows for the introduction of various pharmacophores.

One notable application is in the synthesis of kinase inhibitors. For instance, related aminopiperidine and aminoazepane derivatives are used in the development of Bruton's tyrosine kinase (BTK) inhibitors for the treatment of B-cell malignancies and autoimmune diseases.[13] The amino group can be functionalized to interact with key residues in the kinase active site, while the azepane ring provides a desirable three-dimensional geometry for optimal binding.

Conclusion

Tert-butyl 3-aminoazepane-1-carboxylate is a valuable chemical intermediate with significant applications in pharmaceutical research. Its corrosive nature necessitates strict adherence to safety protocols, including the use of appropriate engineering controls and personal protective equipment. By following the detailed handling, storage, and emergency procedures outlined in this application note, researchers can safely and effectively utilize this compound in their drug discovery efforts.

References

- Google Patents. (2008). A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

-

PubChem. (n.d.). tert-Butyl (3R)-3-aminoazepane-1-carboxylate. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). (R)-tert-Butyl 3-aminoazepane-1-carboxylate CAS 1032684-85-7. Retrieved from [Link]

- Google Patents. (2009). Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.

-

Chemsafe. (2025, October 15). 10 Tips Working Safely with corrosives. Retrieved from [Link]

-

Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, December 3). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. PubMed Central. Retrieved from [Link]

-

Trimaco. (2023, September 8). Essential Chemical PPE. Retrieved from [Link]

-

University of Edinburgh. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

-

Safelyio. (2026, January 12). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]

-

Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

-

Texas A&M Texarkana. (n.d.). Spill Management Procedure. Retrieved from [Link]

-

American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

-

MDPI. (2023, December 11). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Molecules. Retrieved from [Link]

-

OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. diplomatacomercial.com [diplomatacomercial.com]

- 3. tert-Butyl (3R)-3-aminoazepane-1-carboxylate | C11H22N2O2 | CID 34178417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. oshatrainingschool.com [oshatrainingschool.com]

- 9. trimaco.com [trimaco.com]

- 10. chemsafe.ie [chemsafe.ie]

- 11. qmul.ac.uk [qmul.ac.uk]

- 12. acs.org [acs.org]

- 13. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl 3-aminoazepane-1-carboxylate

Welcome to the technical support center for the synthesis of tert-butyl 3-aminoazepane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable building block. We provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and efficient synthesis of your target compound.

Introduction

Tert-butyl 3-aminoazepane-1-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds, prized for its unique seven-membered ring and the presence of both a protected secondary amine within the ring and a free primary amine. The synthesis typically involves the selective protection of one of the two amino groups of 3-aminoazepane. The primary challenge lies in achieving mono-protection at the ring nitrogen, avoiding the formation of the di-protected byproduct and other side reactions. This guide will address these challenges in detail.

Part 1: Troubleshooting Guide - Common Side Reactions

This section addresses specific issues that may arise during the synthesis of tert-butyl 3-aminoazepane-1-carboxylate, their probable causes, and actionable solutions.

Issue 1: Low Yield of the Desired Mono-Boc Product and a High Percentage of Di-Boc Adduct

-

Symptom: Chromatographic analysis (TLC, LC-MS) of the crude reaction mixture shows a significant amount of a higher molecular weight, less polar byproduct, corresponding to the di-Boc protected 3-aminoazepane.

-

Probable Cause: The exocyclic primary amine and the endocyclic secondary amine of 3-aminoazepane have comparable nucleophilicity, leading to a competitive reaction with di-tert-butyl dicarbonate ((Boc)₂O). The use of an excess of (Boc)₂O or a non-selective reaction condition will favor the formation of the di-protected species.

-

Solution: Employ a selective mono-protection strategy. The most effective method is the in situ mono-protonation of the more basic amino group, which deactivates it towards acylation by (Boc)₂O. The endocyclic secondary amine is generally more basic than the exocyclic primary amine.

-

Actionable Steps:

-

Mono-protonation: Before the addition of (Boc)₂O, treat the solution of 3-aminoazepane with one equivalent of a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA). This will selectively protonate the more basic endocyclic secondary amine, rendering it non-nucleophilic.

-

Controlled Addition of (Boc)₂O: Add a stoichiometric amount (or a slight excess, e.g., 1.05 equivalents) of (Boc)₂O slowly to the reaction mixture.

-

pH Control: Maintain a slightly basic pH during the reaction to ensure the primary amine remains sufficiently nucleophilic. The use of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can be beneficial.

-

-

Logical Workflow for Selective Mono-Boc Protection

Caption: Workflow for selective mono-Boc protection of 3-aminoazepane.

Issue 2: Formation of Urea and Isocyanate Byproducts

-

Symptom: Presence of unexpected peaks in the LC-MS analysis, potentially corresponding to urea derivatives formed from the reaction of the amine with an isocyanate intermediate.

-

Probable Cause: This side reaction is more prevalent when using 4-(dimethylamino)pyridine (DMAP) as a catalyst in conjunction with (Boc)₂O. DMAP can react with (Boc)₂O to form an activated intermediate that can, under certain conditions, lead to the formation of tert-butyl isocyanate. The isocyanate can then react with the starting amine to form a urea byproduct.[1]

-

Solution: Avoid the use of DMAP as a catalyst if urea formation is a significant issue.

-

Actionable Steps:

-

Catalyst-Free Conditions: The Boc protection of aliphatic amines is often efficient without a catalyst, especially when a base like triethylamine (TEA) or DIPEA is used to scavenge the acid formed.

-

Alternative Catalysts: If a catalyst is deemed necessary, consider milder options that are less prone to promoting isocyanate formation.

-

-

Issue 3: Incomplete Reaction

-

Symptom: A significant amount of unreacted 3-aminoazepane remains in the reaction mixture after the stipulated reaction time.

-

Probable Cause:

-

Insufficient amount of (Boc)₂O.

-

Low reaction temperature or short reaction time.

-

Poor quality of the (Boc)₂O reagent (hydrolyzed).

-

Inappropriate solvent or base.

-

-

Solution: Optimize the reaction conditions.

-

Actionable Steps:

-

Reagent Stoichiometry: Ensure at least one equivalent of (Boc)₂O is used. A slight excess (1.05-1.1 equivalents) can be beneficial.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, a small additional portion of (Boc)₂O can be added.

-